molecular formula C7H11BrO B2876354 3-(Bromomethyl)-3-methyl-6-oxabicyclo[3.1.0]hexane CAS No. 2287342-18-9

3-(Bromomethyl)-3-methyl-6-oxabicyclo[3.1.0]hexane

Cat. No. B2876354
CAS RN: 2287342-18-9
M. Wt: 191.068
InChI Key: GRDFOGVJQFAVHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(Bromomethyl)-3-methyl-6-oxabicyclo[3.1.0]hexane” is a chemical compound with the CAS Number: 2243515-85-5 . It has a molecular weight of 221.09 . The IUPAC name for this compound is 3-(bromomethyl)-3-(methoxymethyl)-6-oxabicyclo[3.1.0]hexane .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13BrO2/c1-10-5-8(4-9)2-6-7(3-8)11-6/h6-7H,2-5H2,1H3 . This code provides a standard way to encode the compound’s structure and can be used to generate a 3D model of the molecule.

Scientific Research Applications

Antitumor Agent Development

Compounds with the bicyclo[3.1.0]hexane framework, such as 3-(Bromomethyl)-3-methyl-6-oxabicyclo[3.1.0]hexane, have been studied for their potential as antitumor agents. Research indicates that derivatives of this compound can exhibit antiproliferative activity against various cancer cell lines, including human erythroleukemia, T lymphocyte, and cervical carcinoma, as well as mouse colon carcinoma and African green monkey kidney epithelial cells . The most effective compounds show IC50 values in the range from 4.2 to 24.1 μM, indicating a significant potential for further development in cancer treatment.

Synthesis of Spiro-Conjugated Cycles

The spiro-conjugated cycles derived from the bicyclo[3.1.0]hexane structure are of interest due to their potential biological activity. The synthesis of these compounds involves complex chemical reactions, such as 1,3-dipolar cycloaddition, to create spiro-fused barbituric acid and 3-azabicyclo[3.1.0]hexane frameworks. These structures are then evaluated for their biological activities, including their role as potential antitumor agents .

Photochemical Synthesis of New Chemical Space

The bicyclo[3.1.0]hexane framework is also valuable in the exploration of new chemical spaces. Photochemistry can be employed to access new building blocks via [2 + 2] cycloaddition reactions. This approach allows for the creation of 1,2-disubstituted bicyclo[2.1.1]hexane modules, which can be further derivatized, leading to a rich and diverse sp3-rich chemical space .

Development of Heterocyclic Compounds

Heterocyclic compounds containing the bicyclo[3.1.0]hexane framework are being investigated for their potential use in various biological applications. The synthesis of these compounds often involves innovative strategies to create complex structures that can be used in the development of new medications or as tools in biological research .

Creation of All-Carbon Quaternary Centers

The unique structure of bicyclo[3.1.0]hexanes allows for the creation of all-carbon quaternary centers, which are challenging to synthesize. These centers are crucial in the development of molecules with high stereochemical complexity, which is often required for biological activity. The convergent synthesis of these structures can be achieved through annulation reactions of cyclopropenes with cyclopropylanilines .

Exploration of Saturated Bicyclic Structures

Saturated bicyclic structures like bicyclo[3.1.0]hexanes are incorporated into bio-active compounds due to their valuable properties. These structures are still underexplored, and research into their synthesis and applications can lead to the discovery of novel bio-active compounds with potential therapeutic uses .

properties

IUPAC Name

3-(bromomethyl)-3-methyl-6-oxabicyclo[3.1.0]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO/c1-7(4-8)2-5-6(3-7)9-5/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDFOGVJQFAVHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2C(C1)O2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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